molecular formula C20H23NO3 B3846172 6,7-dimethoxy-1-methyl-2-(phenylacetyl)-1,2,3,4-tetrahydroisoquinoline

6,7-dimethoxy-1-methyl-2-(phenylacetyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3846172
M. Wt: 325.4 g/mol
InChI Key: KBQPWWRVNCRSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-1-methyl-2-(phenylacetyl)-1,2,3,4-tetrahydroisoquinoline, also known as FGIN-1-27, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It belongs to the class of isoquinoline derivatives and has been shown to possess a wide range of pharmacological properties, including antipsychotic, antidepressant, and anxiolytic effects.

Mechanism of Action

The exact mechanism of action of 6,7-dimethoxy-1-methyl-2-(phenylacetyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action is thought to contribute to its antipsychotic, antidepressant, and anxiolytic effects.
Biochemical and physiological effects:
This compound has been shown to affect various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It has been shown to increase dopamine release in certain brain regions, which may contribute to its antipsychotic effects. It has also been shown to increase serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 6,7-dimethoxy-1-methyl-2-(phenylacetyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is that it has been extensively studied and its pharmacological properties are well characterized. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret certain experimental results.

Future Directions

There are several potential future directions for research on 6,7-dimethoxy-1-methyl-2-(phenylacetyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use in the treatment of other neurological disorders, such as bipolar disorder and post-traumatic stress disorder. Another area of interest is the development of more selective dopamine D2 receptor antagonists and serotonin 5-HT1A receptor agonists, which may have improved therapeutic efficacy and fewer side effects compared to this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.

Scientific Research Applications

6,7-dimethoxy-1-methyl-2-(phenylacetyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, and anxiety. It has been shown to possess antipsychotic, antidepressant, and anxiolytic effects in animal models and has been proposed as a potential drug candidate for the treatment of these disorders.

Properties

IUPAC Name

1-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-14-17-13-19(24-3)18(23-2)12-16(17)9-10-21(14)20(22)11-15-7-5-4-6-8-15/h4-8,12-14H,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQPWWRVNCRSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C(=O)CC3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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